4-Methyldibenzothiophene

Description

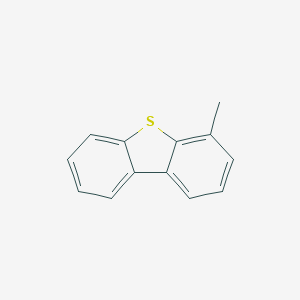

Structure

3D Structure

Properties

IUPAC Name |

4-methyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10S/c1-9-5-4-7-11-10-6-2-3-8-12(10)14-13(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICUQYHIOMMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880809 | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7372-88-5, 20928-02-3, 31317-07-4 | |

| Record name | 4-Methyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7372-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzothiophene, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dibenzothiophene, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

66.5 °C | |

| Record name | 4-Methyldibenzothiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyldibenzothiophene: History, Discovery, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic compound belonging to the dibenzothiophene (B1670422) family. Comprising a thiophene (B33073) ring fused with two benzene (B151609) rings and a methyl group substituent, this molecule has garnered significant attention in various scientific and industrial fields. It is notably present as a persistent sulfur-containing compound in fossil fuels, posing challenges for deep desulfurization processes.[1][2] Beyond its role in environmental and petroleum chemistry, 4-MDBT and its derivatives are also explored in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key properties of this compound.

History and Discovery

The study of dibenzothiophene and its derivatives began in the early 20th century with the investigation of sulfur-containing compounds in coal tar and petroleum. While the exact first synthesis of this compound is not definitively documented in a singular seminal paper, the foundational work on the chemistry of dibenzothiophenes was pioneered by chemists such as Gilman and Jacoby in the late 1930s. Their work on the orientation and derivatives of dibenzothiophene laid the groundwork for the synthesis and characterization of a wide range of substituted dibenzothiophenes, including methylated isomers.[3][4][5] The identification of 4-MDBT in crude oil fractions came later with the advancement of analytical techniques such as gas chromatography and mass spectrometry.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 4-MDBT is essential for its handling, analysis, and application. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₀S | [6][7] |

| Molecular Weight | 198.28 g/mol | [2][6] |

| Melting Point | 64-68 °C | [6][8] |

| Boiling Point | 298 °C | [6][8] |

| Density | 1.1424 g/cm³ (estimate) | [6] |

| Refractive Index | 1.6170 (estimate) | [6] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [6] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy Type | Key Data/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to aromatic and methyl protons. | [9] |

| ¹³C NMR (CDCl₃) | Signals corresponding to aromatic and methyl carbons. | [9][10] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z) at 198. | [7][11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for aromatic C-H and C=C stretching. | [7] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been developed for the preparation of this compound. One common and versatile method is the Suzuki-Miyaura cross-coupling reaction. The following is a representative experimental protocol.

Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl (a precursor)

A key intermediate in some synthetic routes to this compound is 4-methylbiphenyl. The following protocol details its synthesis via a Suzuki-Miyaura coupling reaction.

Materials:

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Celite

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add toluene (10 mL) and deionized water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-methylbiphenyl.

The subsequent cyclization to form the dibenzothiophene ring system can be achieved through various methods, including reactions involving sulfur monochloride or thionyl chloride in the presence of a Lewis acid.

Biological Significance: The 4S Biodesulfurization Pathway

In the context of bioremediation and upgrading of fossil fuels, the microbial metabolism of this compound is of significant interest. Certain bacteria, notably species of Rhodococcus, possess a specific metabolic pathway known as the "4S pathway" that enables them to selectively remove the sulfur atom from dibenzothiophene and its alkylated derivatives without degrading the carbon skeleton.[1][14][15] This process is highly desirable as it preserves the calorific value of the fuel.[16]

The 4S pathway involves a series of enzymatic reactions catalyzed by the products of the dsz gene cluster (dszA, dszB, and dszC), along with a flavin reductase (dszD).[17] The pathway proceeds through the sequential oxidation of the sulfur atom, followed by the cleavage of the carbon-sulfur bonds.[1] The end product of the biodesulfurization of this compound via the 4S pathway is 4-methyl-2-hydroxybiphenyl.[14]

Conclusion

This compound serves as a significant model compound in the study of persistent organosulfur compounds in fossil fuels and their microbial degradation. While its initial synthesis is rooted in the early explorations of dibenzothiophene chemistry, modern synthetic methods provide efficient routes to this and related molecules. The elucidation of the 4S biodesulfurization pathway has opened avenues for biotechnological applications in the petroleum industry. Continued research on the synthesis, reactions, and biological interactions of this compound is crucial for advancing technologies in desulfurization, as well as for potential applications in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 96 7372-88-5 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. datapdf.com [datapdf.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound CAS#: 7372-88-5 [m.chemicalbook.com]

- 7. This compound | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. rsc.org [rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene is a sulfur-containing heterocyclic aromatic compound that has garnered significant interest in various scientific fields. As a substituted derivative of dibenzothiophene (B1670422), it is a notable component in fossil fuels and a subject of extensive research in hydrodesulfurization (HDS) processes within the petroleum industry.[1] Beyond its relevance in petrochemistry, its rigid, planar structure makes it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and structured data presentation to support researchers and professionals in their scientific endeavors.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Identifier | Value | Source |

| CAS Number | 7372-88-5 | [2][3] |

| Molecular Formula | C₁₃H₁₀S | [3] |

| Molecular Weight | 198.28 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Physical Property | Value | Source |

| Melting Point | 64-68 °C | |

| Boiling Point | 298 °C (at 760 mmHg) | |

| Appearance | White to off-white solid | [5] |

| Solubility | Sparingly soluble in methanol; Soluble in chloroform (B151607). | Inferred from general solubility principles and safety data sheets. |

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through various spectroscopic techniques.

| Spectroscopic Data | Description | Source |

| ¹H NMR | Spectral data available in databases. | [6] |

| ¹³C NMR | Spectral data available in databases. | [6] |

| Mass Spectrometry (MS) | Mass spectral data available, often acquired via Gas Chromatography-Mass Spectrometry (GC-MS). | [7] |

| Infrared (IR) Spectroscopy | IR spectral data available, often acquired using Attenuated Total Reflectance (ATR) FT-IR. | [8] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its practical application in research.

Synthesis of this compound

A common synthetic route to this compound involves an intramolecular Suzuki-Miyaura cross-coupling reaction.[9][10]

Reaction Scheme:

Caption: Synthetic pathway to this compound.

Detailed Protocol:

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve 2-iodo-2'-methylbiphenyl (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: To the stirred solution, add sodium sulfide (B99878) (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Purification by Column Chromatography

Protocol:

-

Slurry Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar eluent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a layer of sand on top.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting with 100% hexane and gradually increasing the polarity).

-

Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[6]

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.[11][12]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

GC Parameters: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 280 °C), and hold for a few minutes.[13]

-

MS Parameters: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

Structure-Property Relationship

The physicochemical properties of this compound are intrinsically linked to its molecular structure.

References

- 1. 4-甲基二苯并噻吩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencetechindonesia.com [sciencetechindonesia.com]

- 9. Cyclization by Intramolecular Suzuki‐Miyaura Cross‐Coupling–A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclization by Intramolecular Suzuki-Miyaura Cross-Coupling-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Methyldibenzothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Methyldibenzothiophene, a heterocyclic aromatic compound of interest in various fields of chemical research, including environmental science and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.12 | d | 8.0 | H-6 |

| 7.98 | d | 8.0 | H-9 |

| 7.85 | d | 8.0 | H-1 |

| 7.48 - 7.35 | m | H-2, H-3, H-7, H-8 | |

| 2.55 | s | -CH₃ |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | C-4a |

| 138.3 | C-5a |

| 135.5 | C-9b |

| 135.2 | C-9a |

| 129.8 | C-4 |

| 126.9 | C-2 |

| 125.3 | C-8 |

| 124.5 | C-3 |

| 122.9 | C-7 |

| 122.8 | C-6 |

| 121.7 | C-1 |

| 119.9 | C-9 |

| 19.3 | -CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3065 | Weak | Aromatic C-H Stretch |

| 2920 | Weak | Aliphatic C-H Stretch |

| 1450 | Medium | Aromatic C=C Stretch |

| 1425 | Medium | CH₃ Bending |

| 810 | Strong | Aromatic C-H Bending (out-of-plane) |

| 745 | Strong | Aromatic C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Assignment |

| 198 | 100 | [M]⁺ (Molecular Ion) |

| 197 | 85 | [M-H]⁺ |

| 183 | 25 | [M-CH₃]⁺ |

| 152 | 15 | [M-C₂H₂S]⁺ |

| 99 | 10 | [M]²⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a VARIAN VXR-300 model. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method for generating ions. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

4-Methyldibenzothiophene chemical structure and IUPAC name

This guide provides a comprehensive overview of 4-Methyldibenzothiophene, a heterocyclic aromatic sulfur compound. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document details its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols.

Chemical Structure and Nomenclature

This compound is a derivative of dibenzothiophene (B1670422), which is composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring. The methyl group is located at the 4th position of the dibenzothiophene core.

-

IUPAC Name: 4-Methyldibenzo[b,d]thiophene[1]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental settings, and for computational modeling.

| Property | Value | Reference |

| Molecular Weight | 198.28 g/mol | [1] |

| Appearance | White Solid | [3] |

| Melting Point | 64-68 °C | [5] |

| Boiling Point | 298 °C | [5] |

| Solubility | Insoluble in water (2.4 x 10⁻⁴ g/L at 25 °C) | [3] |

| Assay | 96% |

Experimental Protocols

This compound is a sulfur-containing compound found in fossil fuels, and its removal is of significant interest.[5] The following is a representative experimental protocol for its oxidative desulfurization.

Objective: To remove this compound from a model fuel via oxidative desulfurization (ODS) using a heterogeneous catalyst.

Materials:

-

This compound (4-MDBT)

-

n-hexane (solvent)

-

Mg/Al layered double hydroxide (B78521) with ZnO/TiO₂ catalyst

-

Hydrogen peroxide (H₂O₂) as the oxidant

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

-

Gas chromatograph with a flame ionization detector (GC-FID) for analysis

Procedure:

-

Preparation of the Model Fuel: A stock solution of 4-MDBT in n-hexane is prepared at a concentration of 500 ppm.

-

Catalyst Preparation: The Mg/Al-ZnO/TiO₂ catalyst is synthesized and calcined at 300°C for 7 hours to ensure its activation.[6]

-

Oxidative Desulfurization Reaction:

-

Add a specific amount of the prepared catalyst to the model fuel in the reaction vessel.

-

Introduce the oxidant (e.g., a specific volume of H₂O₂) to the mixture.

-

The reaction is carried out at a controlled temperature (e.g., 80°C) with constant stirring for a set duration.[6]

-

-

Analysis:

-

Samples are withdrawn from the reaction mixture at different time intervals.

-

The concentration of 4-MDBT in the samples is determined using GC-FID.

-

The percentage of desulfurization is calculated based on the reduction in the concentration of 4-MDBT.

-

-

Catalyst Reusability: The catalyst can be recovered by filtration, washed, and dried for subsequent cycles to test its stability and reusability.[6]

Biological Desulfurization Pathway

Certain microorganisms can selectively remove sulfur from dibenzothiophenes without breaking the carbon-carbon bonds, a process known as biodesulfurization (BDS). The most studied metabolic route for this is the "4S pathway".

A Rhodococcus species has been identified that employs the sulfur-specific 4S pathway for the desulfurization of this compound, with 4-methylhydroxybiphenyl being a major end-product.[7]

The generalized 4S pathway for dibenzothiophene is illustrated below. For this compound, the initial substrate would be methylated, and the final product would be a methylated version of 2-hydroxybiphenyl.

Caption: The 4S pathway for biodesulfurization of dibenzothiophenes.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. CAS 7372-88-5: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 7372-88-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 4-Methyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Methyldibenzothiophene, with a focus on its role in hydrodesulfurization processes. Detailed methodologies for its analysis and a summary of its quantitative data are presented to support research and development activities in related fields.

Core Concepts: Molecular and Physical Data

This compound is a sulfur-containing polycyclic aromatic hydrocarbon.[1] It is a derivative of dibenzothiophene (B1670422) with a methyl group substitution, which increases its resistance to hydrodesulfurization (HDS), a critical process in the refining of fossil fuels.[2][3] Its chemical structure and properties are of significant interest to researchers in environmental science and catalysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀S | [1][4][5][6][7] |

| Molecular Weight | 198.28 g/mol | [3][5][6][7] |

| CAS Number | 7372-88-5 | [6] |

| Melting Point | 64-68 °C | [3][8] |

| Boiling Point | 298 °C | [3][8] |

| Appearance | White Solid | [9] |

Experimental Protocols

The analysis and transformation of this compound are central to studies on fuel desulfurization. Below are generalized experimental protocols for its hydrodesulfurization and subsequent analysis.

2.1. Hydrodesulfurization (HDS) of this compound

This protocol describes a typical laboratory-scale HDS experiment to study the catalytic conversion of this compound.

-

Catalyst Preparation: A common catalyst for HDS is Cobalt-Molybdenum sulfide (B99878) (Co-MoS₂) supported on a high-surface-area material like alumina (B75360) (Al₂O₃) or a zeolite. The catalyst is typically prepared by incipient wetness impregnation of the support with solutions of cobalt and molybdenum precursors, followed by drying and calcination. The catalyst is then sulfided in a stream of H₂S/H₂ to form the active sulfide phase.

-

Reaction Setup: The HDS reaction is carried out in a high-pressure, fixed-bed microreactor. The catalyst is packed into the reactor, which is placed inside a furnace.

-

Procedure:

-

A solution of this compound in a suitable solvent (e.g., decalin) is prepared at a known concentration.

-

The reactor is pressurized with hydrogen to the desired operating pressure.

-

The catalyst is heated to the reaction temperature under a flow of hydrogen.

-

The liquid feed containing this compound is introduced into the reactor at a specific flow rate using a high-pressure liquid pump.

-

The reaction products are cooled, and the liquid and gas phases are separated.

-

Liquid samples are collected periodically for analysis.

-

-

Analysis of Products: The liquid products are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants and products. This allows for the determination of the conversion of this compound and the selectivity towards different desulfurized and hydrogenated products.

2.2. Analytical Characterization

Standard analytical techniques are employed to characterize this compound and its reaction products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying the components of the reaction mixture. A capillary column suitable for aromatic hydrocarbons is used. The mass spectrometer provides fragmentation patterns that allow for the unambiguous identification of the products.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and its derivatives.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule and to monitor changes during the reaction.[5]

Signaling Pathways and Logical Relationships

The hydrodesulfurization of this compound proceeds through two primary reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). The prevalence of each pathway is dependent on the catalyst and reaction conditions.

Caption: Reaction network for the hydrodesulfurization of this compound.

The diagram illustrates the two main pathways for the removal of sulfur from this compound. The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, leading to the formation of 3-methylbiphenyl. The HYD pathway involves the initial hydrogenation of one of the aromatic rings, followed by the cleavage of the C-S bonds to produce 3-methylcyclohexylbenzene. Both pathways result in the formation of hydrogen sulfide (H₂S).

References

- 1. CAS 7372-88-5: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound 96 7372-88-5 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dibenzothiophene, 4-methyl- [webbook.nist.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. 4-メチルジベンゾチオフェン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [guidechem.com]

4-Methyldibenzothiophene CAS number and registry information

This technical guide provides a comprehensive overview of 4-Methyldibenzothiophene, including its chemical identity, physicochemical properties, relevant experimental insights, and metabolic pathways. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Registry Information

This compound is a heterocyclic aromatic compound belonging to the class of dibenzothiophenes. It is characterized by a dibenzothiophene (B1670422) core structure with a methyl group substitution.

| Identifier | Value |

| CAS Number | 7372-88-5[1][2][3][4][5] |

| IUPAC Name | 4-Methyldibenzo[b,d]thiophene[1] |

| Molecular Formula | C₁₃H₁₀S[1][2][3][4][5] |

| Molecular Weight | 198.28 g/mol [1][2][3] |

| Synonyms | 4-MDBT, 4-Methyldibenzo[b,d]thiophene, Dibenzothiophene, 4-methyl-[2] |

| InChI Key | NICUQYHIOMMFGV-UHFFFAOYSA-N[3][5] |

| Canonical SMILES | Cc1cccc2c3ccccc3sc12[3][5] |

Physicochemical and Spectral Data

The following table summarizes key quantitative data for this compound, compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 64-68 °C | [2][3] |

| 66.5 °C | [5] | |

| Boiling Point | 298 °C (lit.) | [2][3] |

| Purity/Assay | ≥95%, 96%, 97% | [3][4][6] |

| Appearance | Solid | [5] |

| Kovats Retention Index | 1927, 1932 (Standard non-polar) | [5] |

Spectral information for this compound, including ¹³C NMR, GC-MS, and IR spectra, is available in public databases such as PubChem and SpectraBase.[5][7]

Experimental Protocols and Applications

While a specific, detailed protocol for the de novo synthesis of this compound was not identified in the provided search results, its application in various experimental contexts has been reported.

Applications:

-

Synthesis of Derivatives: this compound can be used as a starting material for the synthesis of substituted products, such as 2-(3′-carboxypropanoyl)-4-methyldibenzothiophene, 2-acetyl-4-methyldibenzothiophene, and 2-nitro-4-methyldibenzothiophene.[3][8]

-

Hydrodesulfurization (HDS) Studies: As a refractory sulfur compound found in fuels, this compound is frequently used as a model compound in studies of hydrodesulfurization processes, often employing catalysts like CoMo/Al₂O₃.[3][8]

Analytical Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is utilized for the identification and quantification of this compound and its metabolites. For instance, in studies of biodesulfurization, GC-MS analysis can identify the end-products of metabolic pathways.[9]

Metabolic Pathways

Biodesulfurization via the 4S Pathway

Certain bacteria, such as Rhodococcus sp., are capable of metabolizing this compound through a sulfur-specific pathway known as the 4S pathway.[9] This metabolic route is significant because it removes the sulfur atom from the molecule without degrading the carbon backbone, thus preserving the calorific value of hydrocarbon fuels.[10] The process involves a series of enzymatic steps that convert this compound into 4-methylhydroxybiphenyl (4-MHBP).[9]

Caption: The 4S pathway for the biodesulfurization of this compound.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-甲基二苯并噻吩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound 96 7372-88-5 [sigmaaldrich.com]

- 9. Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Theoretical Stability of 4-Methyldibenzothiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyldibenzothiophene (4-MDBT) is a heterocyclic aromatic compound of significant interest, particularly in the fields of petrochemistry and environmental science, due to its prevalence in crude oil fractions and its resistance to conventional hydrodesulfurization (HDS) processes.[1][2] Its stability and reaction pathways are crucial for developing more efficient catalysts and desulfurization techniques. Furthermore, understanding the electronic structure and stability of substituted dibenzothiophenes is relevant in the design of novel organic electronic materials and pharmaceuticals.

This technical guide provides a comprehensive overview of the theoretical studies on the stability of 4-MDBT. It delves into the computational methods used to assess its stability, presents key quantitative data from various studies, and outlines the primary reaction mechanisms that govern its transformation.

Theoretical Stability Analysis

The stability of this compound is primarily investigated using computational quantum chemistry methods, with Density Functional Theory (DFT) being the most prominent approach.[2][3][4] These studies provide insights into the molecule's electronic properties, bond strengths, and reactivity.

Computational Methodologies

A common computational approach for studying 4-MDBT involves geometry optimization and frequency calculations using DFT. A widely used functional and basis set combination is B3LYP with the 6-311+G(d,p) basis set, which has been shown to provide reliable results for sulfur-containing organic compounds.[2] Semi-empirical quantum chemical calculations, such as MOPAC-PM3, have also been employed to investigate the molecular configuration and electron density on the sulfur atom.[5]

A Generalized Computational Workflow for Stability Analysis:

Caption: A typical computational workflow for the theoretical stability analysis of 4-MDBT.

Quantitative Stability and Reactivity Descriptors

Theoretical calculations provide a range of descriptors that quantify the stability and reactivity of 4-MDBT. These values are often compared with those of dibenzothiophene (B1670422) (DBT) and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) to understand the effect of methyl substitution.

| Descriptor | 4-MDBT | DBT | Thiophene |

| Dipole Moment (a.u.) | -0.311 | -0.347 | 0.329 |

| Ionization Potential (a.u.) | 0.282 | 0.286 | 0.329 |

| Electron Affinity (a.u.) | -0.007 | -0.005 | -0.047 |

| Chemical Potential (χ, a.u.) | 0.138 | 0.141 | Not Reported |

| Hardness (S, a.u.) | 3.455 | 3.426 | Not Reported |

| Electrophilicity (ω, a.u.) | -1.074 | -1.189 | Not Reported |

Table 1: Calculated electronic properties of 4-MDBT, DBT, and Thiophene. Data sourced from a study using DFT at the B3LYP/6-311+G(d,p) level of theory.[2]

The position of the methyl group influences the dipole moment of the dibenzothiophene molecule.[2] Substitutions at the C4 position, as in 4-MDBT, decrease the dipole moment compared to the parent DBT molecule.[2]

Reaction Pathways in Desulfurization

The stability of 4-MDBT is often discussed in the context of its removal from fossil fuels, primarily through hydrodesulfurization (HDS). Two main reaction pathways are considered: direct desulfurization (DDS) and hydrogenation (HYD).[1][6]

Direct Desulfurization (DDS) Pathway

In the DDS pathway, the sulfur atom is directly removed from the 4-MDBT molecule. This process involves the cleavage of the C-S bonds without prior hydrogenation of the aromatic rings. The steric hindrance caused by the methyl group at the 4-position can impede the interaction of the sulfur atom with the catalyst surface, making the DDS route less favorable for 4-MDBT compared to DBT.[7]

Caption: A simplified diagram of the Direct Desulfurization (DDS) pathway for 4-MDBT.

Hydrogenation (HYD) Pathway

The HYD pathway involves the hydrogenation of one of the aromatic rings of 4-MDBT prior to the C-S bond cleavage. This route can sometimes be more favorable for sterically hindered molecules like 4-MDBT because the saturation of one ring can alleviate the steric hindrance around the sulfur atom, facilitating its removal.

Caption: A simplified diagram of the Hydrogenation (HYD) pathway for 4-MDBT.

Experimental Protocols

Detailed experimental protocols for theoretical studies are computational in nature. However, the validation of these theoretical models relies on experimental data, typically from catalytic HDS reactions. Below is a generalized protocol for a laboratory-scale HDS experiment.

Representative Experimental Protocol for HDS of 4-MDBT

-

Catalyst Preparation and Activation:

-

A commercial CoMo/Al₂O₃ or NiMo/Al₂O₃ catalyst is typically used.

-

The catalyst is crushed and sieved to a specific particle size.

-

The catalyst is loaded into a fixed-bed reactor.

-

Prior to the reaction, the catalyst is activated (sulfided) in situ by passing a mixture of H₂S in H₂ over the catalyst bed at an elevated temperature (e.g., 350-400 °C) for several hours.

-

-

Reaction Procedure:

-

A solution of 4-MDBT in a suitable solvent (e.g., decalin or dodecane) at a known concentration is prepared.

-

The liquid feed is pumped into the reactor along with a high-pressure stream of hydrogen.

-

The reaction is carried out at a specific temperature (e.g., 250-350 °C) and pressure (e.g., 3-7 MPa).

-

The liquid hourly space velocity (LHSV) is controlled by adjusting the feed flow rate.

-

-

Product Analysis:

-

The reactor effluent is cooled, and the liquid and gas phases are separated.

-

Liquid samples are collected periodically.

-

The concentrations of 4-MDBT and the reaction products (e.g., 3-methylbiphenyl, methylcyclohexylbenzene) are determined using gas chromatography (GC) equipped with a flame ionization detector (FID) or a sulfur-specific detector.

-

-

Data Analysis:

-

The conversion of 4-MDBT is calculated based on its concentration in the feed and product streams.

-

Reaction rates and rate constants are determined by applying appropriate kinetic models (e.g., pseudo-first-order kinetics).

-

Summary of Experimental Observations

Experimental studies on the desulfurization of 4-MDBT have provided valuable data for validating theoretical models. The reactivity of 4-MDBT is highly dependent on the catalyst and reaction conditions.

| Compound | Desulfurization Rate Constant (x 10⁻⁵ s⁻¹) at 255 °C | Desulfurization Rate Constant (x 10⁻⁵ s⁻¹) at 300 °C |

| 4-MDBT | 4.4 | 55.4 |

| 4,6-DMDBT | 2.3 | 37.7 |

| 2,8-DMDBT | 22.3 | 133 |

| 2,3,4-TMDBT | 9.3 | 86.1 |

Table 2: First-order desulfurization rate constants for 4-MDBT and other alkylated dibenzothiophenes over a CoMo/Al₂O₃ catalyst.[1]

These results highlight that the position of the methyl group(s) significantly impacts the desulfurization reactivity. While 4-MDBT is more reactive than the highly sterically hindered 4,6-DMDBT, it is less reactive than isomers like 2,8-DMDBT where the methyl groups are further from the sulfur atom.[1]

Conclusion

Theoretical studies, predominantly using Density Functional Theory, have been instrumental in elucidating the factors governing the stability and reactivity of this compound. These computational approaches, in conjunction with experimental validation, have provided a detailed understanding of the electronic properties and reaction pathways of 4-MDBT. The steric hindrance imparted by the methyl group at the 4-position is a key determinant of its stability and its behavior in desulfurization processes. This knowledge is critical for the rational design of more effective catalysts for the removal of refractory sulfur compounds from fuels and for the development of novel materials based on the dibenzothiophene scaffold.

References

The Environmental Presence of 4-Methyldibenzothiophene in Crude Oil: A Technical Guide

An in-depth examination of the occurrence, analysis, and environmental fate of 4-Methyldibenzothiophene originating from crude oil, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (4-MDBT) is a heterocyclic aromatic sulfur compound commonly found in crude oil and its refined products. As a member of the dibenzothiophene (B1670422) family, its presence is of significant interest due to its recalcitrance to conventional hydrodesulfurization processes and its utility as a geochemical marker. Understanding the environmental occurrence of 4-MDBT is crucial for source identification of oil spills, assessing the extent of contamination, and developing effective bioremediation strategies. This technical guide provides a comprehensive overview of the prevalence of 4-MDBT in various crude oils, detailed analytical methodologies for its quantification, and an exploration of its biodegradation pathway.

Environmental Occurrence of this compound

The concentration of 4-MDBT and its isomers in crude oil varies significantly depending on the origin and maturity of the oil.[1] These compounds are valuable markers for geochemical characterization, offering insights into the nature of the source rock.[1]

Quantitative Data on Methyldibenzothiophenes in Crude Oil

The relative abundance of methyldibenzothiophene (MDBT) isomers provides a distinctive fingerprint for different crude oils. The table below summarizes the relative percentages of 4-MDBT, 2+3-MDBT, and 1-MDBT in a variety of crude oil samples from different geographical locations.

| Origin of Crude Oil | Sample Name | 4-MDBT (rel. %) | 2+3-MDBT (rel. %) | 1-MDBT (rel. %) |

| SE Italy | A1 | 47.5 | 35.9 | 16.6 |

| SE Italy | A2 | 46.1 | 37.2 | 16.6 |

| SE Italy | A3 | 46.3 | 37.5 | 16.2 |

| SE Italy | A4 | 46.0 | 37.0 | 17.0 |

| SE Italy | B1 | 40.3 | 28.8 | 30.9 |

| North Italy | C1 | 59.3 | 31.5 | 9.2 |

| North Italy | C2 | 58.9 | 31.8 | 9.3 |

| North Italy | C3 | 58.7 | 32.3 | 9.0 |

| North Italy | C4 | 59.1 | 32.1 | 8.8 |

| SW Italy | D1 | 41.7 | 31.4 | 26.9 |

| SW Italy | E1 | 39.2 | 23.2 | 37.6 |

| SW Italy | F1 | 38.4 | 22.7 | 38.9 |

| Africa | G1 | 34.9 | - | - |

| Syria | H1 | 37.6 | - | - |

| Asia | K1 | 50.1 | 32.0 | 17.9 |

| Asia | L1 | 43.1 | 31.5 | 25.4 |

| Data sourced from Chiaberge et al., 2011.[1] |

In addition to relative abundances, absolute concentrations of 4-MDBT in environmental samples contaminated with oil hydrocarbons have been reported to range from 2.27 to 12.6 μg/g.[2]

Experimental Protocols

The accurate quantification of 4-MDBT in complex matrices like crude oil requires sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

A critical step in the analysis of 4-MDBT is the effective separation of the aromatic fraction from the crude oil matrix. A common approach involves the following steps:

-

Dilution: The crude oil sample is first diluted in a non-polar solvent such as toluene (B28343) or hexane (B92381). A typical dilution is 100-fold.[3]

-

Fractionation: To isolate the aromatic compounds, solid-phase extraction (SPE) or liquid-liquid extraction can be employed.

-

Solid-Phase Extraction (SPE): A silica (B1680970) cartridge can be used to separate the sample into different fractions. The crude oil sample, dissolved in a non-polar solvent like n-hexane, is loaded onto the silica cartridge. The polycyclic aromatic hydrocarbon (PAH) fraction, which includes 4-MDBT, is then eluted with a solvent mixture of intermediate polarity, such as n-hexane/dichloromethane.[4]

-

Liquid-Liquid Extraction: This method involves partitioning the diluted crude oil sample between two immiscible solvents. For instance, a liquid-liquid extraction between hexane and nitromethane (B149229) can be performed to separate the saturated hydrocarbons (in the hexane phase) from the polyaromatic fraction (in the nitromethane phase).[5]

-

-

Concentration: The solvent from the collected aromatic fraction is evaporated, and the residue is redissolved in a known volume of a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative GC-MS protocol for the analysis of methyldibenzothiophenes:

-

Gas Chromatograph (GC):

-

Injector: Multimode injector operated in splitless mode.

-

Injector Temperature: 300 °C.[1]

-

Carrier Gas: Helium.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is typically used.

-

Oven Temperature Program: A temperature program is designed to achieve good separation of the isomers. An example program starts at 100°C for 1 minute, then ramps up to 300°C at a rate of 20°C/min, and holds at 300°C for 10 minutes.[3]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).[1]

-

Ion Source Temperature: 320 °C.[1]

-

Transfer Line Temperature: 280 °C.[1]

-

Acquisition Mode: For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode is often preferred over Selected Ion Monitoring (SIM).[1] The precursor ion for methyldibenzothiophenes is m/z 198.

-

Mandatory Visualizations

Experimental Workflow for 4-MDBT Analysis

Biodegradation Pathway of this compound

The primary mechanism for the microbial degradation of 4-MDBT is the sulfur-specific "4S" pathway, which selectively removes the sulfur atom without degrading the carbon skeleton. This pathway is analogous to the well-studied degradation of dibenzothiophene.

The 4S pathway involves a series of enzymatic reactions catalyzed by the products of the dsz operon, commonly found in bacteria such as Rhodococcus species.[6] The process begins with two successive oxidations of the sulfur atom in 4-MDBT by a monooxygenase (DszC), forming 4-MDBT-sulfoxide and then 4-MDBT-sulfone.[7] Another monooxygenase (DszA) then cleaves a carbon-sulfur bond to produce 2-hydroxy-4'-methylbiphenyl-2-sulfinate.[7] Finally, a desulfinase (DszB) removes the sulfite group, yielding the final organic product, 4-methyl-2-hydroxybiphenyl (4-MHBP), and inorganic sulfite.[6][7]

Conclusion

This compound is a significant component of the organosulfur compounds present in crude oil. Its variable concentration and isomeric distribution across different oil sources make it a powerful tool for geochemical fingerprinting and environmental forensics. The analytical methods for its detection and quantification are well-established, with GC-MS/MS providing the necessary selectivity and sensitivity for analysis in complex matrices. Furthermore, the elucidation of the 4S biodegradation pathway offers a basis for developing bioremediation strategies to address contamination by these persistent sulfur-containing aromatic hydrocarbons. Continued research into the factors influencing the distribution of 4-MDBT in crude oils and the optimization of its analytical and bioremediation protocols will further enhance our ability to manage the environmental impact of petroleum resources.

References

- 1. Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. Microbial Desulfurization of Alkylated Dibenzothiophenes from a Hydrodesulfurized Middle Distillate by Rhodococcus erythropolis I-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

toxicological data and safety information for 4-Methyldibenzothiophene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological and safety information for 4-Methyldibenzothiophene. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Crucially, specific quantitative toxicological data for this compound is limited in publicly accessible literature. Much of the data presented herein is extrapolated from studies on the parent compound, dibenzothiophene (B1670422), and related polycyclic aromatic sulfur heterocycles (PASHs). Direct experimental data on this compound is required for a definitive safety evaluation.

Chemical and Physical Properties

This compound is a heterocyclic aromatic organic compound. It is a derivative of dibenzothiophene with a methyl group substitution.[1]

| Property | Value | Reference |

| CAS Number | 7372-88-5 | [2] |

| Molecular Formula | C₁₃H₁₀S | [1][2] |

| Molecular Weight | 198.28 g/mol | [2] |

| Appearance | White solid | |

| Melting Point | 64-68 °C | |

| Boiling Point | 298 °C | |

| Purity | ≥95% - 96% | [2] |

Toxicological Data

Acute Toxicity

No specific LD₅₀ value for this compound was found. However, a study on the acute oral toxicity of dibenzothiophene in male CD-1 mice was identified.[3]

| Compound | Species | Route | LD₅₀ | Observations | Reference |

| Dibenzothiophene | Male CD-1 Mice | Oral | 470 mg/kg | Abnormal behavior (sluggishness to anesthesia), pulmonary congestion, edema, intestinal hemorrhage, mottled livers, severe centrilobular hepatic necrosis, necrosis of lymphocytes in thymic cortices. | [3] |

| Dibenzothiophene (with pre-induction of mixed-function oxidases) | Male CD-1 Mice | Oral | 335 mg/kg | Increased toxicity after enzyme induction. | [3] |

Genotoxicity and Mutagenicity

Specific mutagenicity data for this compound from standard assays like the Ames test or chromosomal aberration assays were not found in the searched literature. It is crucial to perform these assays to determine the mutagenic potential of this compound.

Carcinogenicity

There is no specific data on the carcinogenicity of this compound.

Reproductive and Developmental Toxicity

Information regarding the reproductive and developmental toxicity of this compound is not available.

Safety Information

Hazard Classification

Based on available safety data sheets, this compound is classified as a combustible solid.[4]

| Parameter | Classification | Reference |

| Storage Class Code | 11 - Combustible Solids | [4] |

| WGK (Water Hazard Class) | WGK 3 | [4] |

Personal Protective Equipment (PPE)

Standard laboratory PPE is recommended when handling this compound.[4]

-

Eye Protection: Eyeshields or safety glasses.[4]

-

Hand Protection: Gloves.[4]

-

Respiratory Protection: Dust mask type N95 (US).[4]

Experimental Protocols

Detailed experimental protocols for toxicological assessment of this compound are not available. The following are generalized protocols for key assays that should be performed.

Acute Oral Toxicity Study (Based on OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

Test Animals: Typically rodents, such as rats or mice.

Procedure:

-

Dosing: A single, high dose of the test substance (e.g., 5000 mg/kg) is administered to a small group of animals by oral gavage.[5]

-

Observation: Animals are observed for signs of toxicity and mortality at regular intervals for up to 14 days.[5] Observations include changes in behavior, body weight, and any visible signs of distress.[5]

-

Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The LD₅₀ is calculated based on the mortality data.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7][8]

Materials:

-

Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100).[6]

-

Test compound dissolved in a suitable solvent.[6]

-

S9 metabolic activation mixture (optional, to mimic mammalian metabolism).[6]

-

Minimal glucose agar (B569324) plates (deficient in histidine).[6]

-

Top agar containing a trace amount of histidine.[6]

Procedure:

-

Preparation: Overnight cultures of the bacterial strains are prepared.[6]

-

Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in a tube.[6]

-

Plating: The mixture is added to molten top agar and poured onto minimal glucose agar plates.[6]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[6]

-

Colony Counting: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.[6] A significant increase in revertant colonies compared to the control indicates mutagenic activity.[6]

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[9][10]

Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines like Chinese hamster ovary (CHO) cells are commonly used.[9]

Procedure:

-

Cell Culture: Mammalian cell cultures are established.

-

Exposure: Cells are treated with various concentrations of the test substance, both with and without metabolic activation (S9 mix), for a defined period.[9]

-

Metaphase Arrest: A metaphase-arresting substance (e.g., colcemid) is added to the cultures to accumulate cells in the metaphase stage of cell division.[10]

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.[11]

-

Staining and Analysis: Chromosomes are stained, and at least 50 metaphase spreads per condition are analyzed under a microscope for chromosomal aberrations.[11]

-

Data Analysis: The frequency of aberrant cells and the types of aberrations are recorded and statistically analyzed.[11]

Signaling Pathways and Logical Relationships

Biodesulfurization via the 4S Pathway

This compound is known to be a substrate for biodesulfurization by certain bacteria, such as Rhodococcus species.[12] This process occurs via the sulfur-specific "4S" pathway, which removes the sulfur atom without degrading the carbon skeleton.[12][13] The end product of 4-MDBT desulfurization is 4-methylhydroxybiphenyl (4-MHBP).[12]

Caption: The 4S pathway for the biodesulfurization of this compound.

Conclusion

The available data on the toxicology and safety of this compound is sparse. While some basic safety information is available, crucial quantitative data on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are lacking. The information on the parent compound, dibenzothiophene, suggests potential for acute toxicity. Therefore, it is imperative that comprehensive toxicological studies are conducted on this compound to establish a complete safety profile before its use in any application where human exposure is possible. The biodesulfurization of this compound via the 4S pathway is a well-described biological process. Researchers, scientists, and drug development professionals should exercise caution and adhere to stringent safety protocols when handling this compound, assuming a hazard profile similar to or greater than that of dibenzothiophene until specific data becomes available.

References

- 1. This compound | C13H10S | CID 30364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxicity and acute and subchronic toxicity studies of a standardized methanolic extract of Ficus deltoidea leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. microbiologyinfo.com [microbiologyinfo.com]

- 8. biomed.cas.cz [biomed.cas.cz]

- 9. criver.com [criver.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Quantification of Chromosomal Aberrations in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genome-based characterization and pathway elucidation of dibenzothiophene and this compound desulfurization in a thiophenic compound desulfurizing Rhodococcus sp. SB1D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-Methyldibenzothiophene: A Detailed Overview of Reaction Mechanisms and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes to 4-methyldibenzothiophene, a heterocyclic compound of interest in various fields, including organic synthesis and materials science. Due to the limited availability of specific literature detailing a high-yield synthesis of this particular molecule, this note outlines plausible and commonly employed synthetic strategies for dibenzothiophene (B1670422) derivatives, providing detailed hypothetical protocols and reaction mechanisms.

Introduction

This compound is a sulfur-containing polycyclic aromatic hydrocarbon. The synthesis of dibenzothiophene and its derivatives is of significant interest due to their presence in fossil fuels and their potential applications as building blocks for organic electronic materials and pharmaceuticals. The core challenge in synthesizing substituted dibenzothiophenes lies in the selective construction of the thiophene (B33073) ring fused to two phenyl rings. Several synthetic strategies can be envisioned, primarily involving intramolecular cyclization of appropriately substituted biphenyl (B1667301) precursors.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

-

Suzuki-Miyaura Coupling followed by Intramolecular Cyclization: This is a versatile and widely used method for the formation of the biphenyl backbone, followed by a ring-closing reaction to form the thiophene ring.

-

Pschorr Cyclization: This classical method involves the intramolecular cyclization of a diazonium salt derived from an aminobiphenyl derivative.

While other methods like the Newman-Kwart rearrangement and Cadogan-Sundberg reaction are powerful tools in heterocyclic synthesis, their direct application to this compound is less commonly reported.

Data Presentation

As no specific experimental data for the synthesis of this compound with high yield was found in the performed searches, a table of expected yields and conditions for analogous reactions is presented below. This data is based on general knowledge of these reaction types for similar substrates.

| Synthesis Route | Key Reaction Steps | Catalyst/Reagent | Solvent | Temperature (°C) | Plausible Yield (%) |

| Route 1 | 1. Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Toluene/Water | 80-100 | 80-95 |

| 2. Thiolation and Cyclization | Na₂S or Lawesson's Reagent | High-boiling solvent (e.g., DMF, Diphenyl ether) | 150-250 | 40-60 | |

| Route 2 | Pschorr Cyclization | NaNO₂, HCl, Cu₂O | Water, then organic solvent | 0 to 80 | 30-50 |

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling and Intramolecular Cyclization (Hypothetical)

This protocol describes a two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 2-bromo-3'-methylbiphenyl

-

Materials:

-

(3-methylphenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-2-iodobenzene (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-bromo-3'-methylbiphenyl.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-bromo-3'-methylbiphenyl

-

Sodium sulfide (B99878) (Na₂S) or Lawesson's Reagent

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Copper(I) iodide (CuI) (optional, for activation)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromo-3'-methylbiphenyl (1.0 eq) and anhydrous sodium sulfide (2.0 eq).

-

Add anhydrous DMF.

-

If using a catalyst, add CuI (0.1 eq).

-

Heat the mixture to 150-180 °C under an inert atmosphere and stir for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and pour it into a large volume of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Reaction Mechanisms and Visualizations

Suzuki-Miyaura Coupling Reaction Pathway

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Intramolecular Cyclization for Thiophene Ring Formation

The formation of the dibenzothiophene ring system from the biphenyl precursor can proceed via a nucleophilic aromatic substitution mechanism, where the sulfide ion attacks one of the aromatic rings, displacing a leaving group (e.g., bromide), followed by an intramolecular cyclization.

Caption: Plausible mechanism for thiophene ring formation.

Pschorr Cyclization Reaction Pathway

The Pschorr cyclization involves the formation of a diazonium salt from an amino group, which then decomposes in the presence of a copper catalyst to generate an aryl radical. This radical undergoes intramolecular cyclization to form the new ring system.

Application Notes and Protocols for the Laboratory Preparation of High-Purity 4-Methyldibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of high-purity 4-methyldibenzothiophene, a heterocyclic aromatic compound of interest in various fields, including environmental science and as a building block in medicinal chemistry. The protocol outlined below is based on a versatile two-step synthetic route employing a Suzuki coupling reaction followed by an intramolecular cyclization.

Introduction

This compound is a sulfur-containing polycyclic aromatic hydrocarbon. Its synthesis in high purity is often required for use as an analytical standard, as a starting material for the synthesis of more complex molecules, and for toxicological studies. The presented methodology provides a reliable route to obtain high-purity this compound, suitable for demanding research applications.

Data Presentation

| Parameter | Value | Method of Analysis |

| Final Product Purity | >99% | HPLC, GC-MS |

| Overall Yield | 60-70% | Gravimetric |

| Melting Point | 65-67 °C | Melting Point Apparatus |

| Molecular Formula | C₁₃H₁₀S | - |

| Molecular Weight | 198.29 g/mol | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (d, 1H), 7.90 (d, 1H), 7.85 (d, 1H), 7.50-7.30 (m, 4H), 2.60 (s, 3H) | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.8, 138.5, 135.4, 135.2, 128.7, 126.9, 125.4, 123.0, 122.8, 121.6, 119.5, 118.9, 19.4 | NMR Spectroscopy |

| Appearance | White to off-white crystalline solid | Visual Inspection |

Experimental Protocols

This synthesis is performed in two main stages:

-

Suzuki Coupling: Synthesis of 2-bromo-2'-methylbiphenyl.

-

Intramolecular Cyclization: Thiolation and subsequent ring-closure to form this compound.

A final purification step is crucial to achieve high purity.

Part 1: Synthesis of 2-bromo-2'-methylbiphenyl via Suzuki Coupling

Materials:

-

o-Tolylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add 1,2-dibromobenzene (1.0 eq), o-tolylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a mixture of toluene, ethanol, and water (4:1:1 ratio).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-bromo-2'-methylbiphenyl by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Synthesis of this compound via Intramolecular Cyclization

Materials:

-

2-bromo-2'-methylbiphenyl

-

n-Butyllithium (n-BuLi) in hexanes

-

Elemental sulfur (S₈)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (B78521) (NaOH)

-

Copper powder

-

Quinoline

Procedure:

-

Dissolve the purified 2-bromo-2'-methylbiphenyl (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

In a separate flask, prepare a suspension of elemental sulfur (1.2 eq) in anhydrous THF.

-

Slowly add the sulfur suspension to the lithiated biphenyl (B1667301) solution at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M HCl.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers contain the intermediate 2'-methylbiphenyl-2-thiol.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solvent to obtain the crude thiol.

-

To the crude 2'-methylbiphenyl-2-thiol, add copper powder (0.2 eq) and quinoline.

-

Heat the mixture to reflux (around 200-220 °C) for 4-6 hours. Monitor the cyclization by TLC.

-

Cool the reaction mixture and dilute with dichloromethane.

-

Filter the mixture to remove the copper catalyst.

-

Wash the filtrate with 1M HCl to remove quinoline, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part 3: High-Purity Purification

Materials:

-

Crude this compound

-

Activated carbon

-

Ethanol or Methanol

-

Hexane

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

-

Add a small amount of activated carbon and gently reflux for 10-15 minutes to decolorize the solution.

-

Hot-filter the solution through a pad of celite to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent (ethanol/methanol or hexane).

-

Dry the crystals under vacuum to obtain high-purity this compound.

-